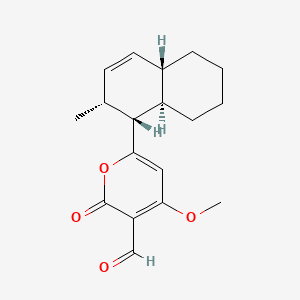

solanapyrone D

説明

特性

CAS番号 |

106973-16-4 |

|---|---|

分子式 |

C18H22O4 |

分子量 |

302.4 g/mol |

IUPAC名 |

6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |

InChI |

InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13-,17-/m1/s1 |

InChIキー |

AWQLNKJBXASXDU-IPJQOSJUSA-N |

SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |

異性体SMILES |

C[C@@H]1C=C[C@@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC |

正規SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |

同義語 |

solanapyrone A solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer solanapyrone D |

製品の起源 |

United States |

Biosynthesis of Solanapyrone D: Enzymology and Gene Cluster Analysis

Enzymatic Pathways in Solanapyrone D Formation

Function of the Bifunctional Solanapyrone Synthase (Sol5) as a Diels-Alderase

Catalysis of Oxidation and Intramolecular Diels-Alder Cyclization

The pathway begins with the type I polyketide synthase, Sol1, which synthesizes the octaketide desmethylprosolanapyrone I from acetate units and S-adenosylmethionine (SAM) researchgate.netuniprot.orgnih.gov. Following this, the O-methyltransferase Sol2 and the cytochrome P450 monooxygenase Sol6 modify the molecule, converting desmethylprosolanapyrone I into prosolanapyrone II researchgate.netuniprot.orgnih.gov. The pivotal step involves the enzyme Sol5, identified as a Diels-Alderase researchgate.netuniprot.orgapsnet.org. Sol5 catalyzes a two-step reaction: first, the oxidation of prosolanapyrone II to prosolanapyrone III, which is an aldehyde; and second, the intramolecular Diels-Alder cyclization of prosolanapyrone III nih.govnih.govpsu.edu. This cyclization forms the characteristic decalin ring system found in solanapyrones nih.govresearchgate.netrsc.org. Sol5 is homologous to 6-hydroxy-nicotine oxidase and requires molecular oxygen for its activity, producing hydrogen peroxide as a byproduct nih.govnih.gov. While the non-enzymatic cyclization of prosolanapyrone III occurs in aqueous solution, Sol5 accelerates this process and plays a role in controlling the stereochemical outcome nih.govnih.govpsu.edu.

Stereochemical Outcomes of Enzymatic Cycloaddition

The intramolecular Diels-Alder reaction catalyzed by Sol5 leads to the formation of solanapyrone A and this compound uniprot.orgnih.govresearchgate.net. Solanapyrone A possesses a cis-decalin ring system, whereas this compound features a trans-decalin ring system nih.govacs.orgtandfonline.com. Studies indicate that the enzymatic cycloaddition, particularly when facilitated by Sol5, shows a preference for the exo transition state, leading to a higher proportion of solanapyrone A nih.govprinceton.edu. However, non-enzymatic cyclization of prosolanapyrone III in aqueous solution tends to favor the endo transition state, yielding this compound nih.govprinceton.edu. The enzyme Sol5 appears to exert stereochemical control over this cycloaddition, influencing the ratio of solanapyrone A to D nih.govnih.govresearchgate.net. Research has shown that the enzyme can shift the selectivity, favoring the exo adduct (solanapyrone A) over the endo adduct (this compound) psu.eduprinceton.edu. The absolute configurations of solanapyrone A and D have been determined, providing further evidence for the involvement of biological Diels-Alder reactions in their biosynthesis rsc.orgtandfonline.com.

Dehydrogenase (Sol3) in Solanapyrone Metabolism

The gene sol3 encodes a dehydrogenase that is proposed to be involved in the final steps of solanapyrone biosynthesis researchgate.netuniprot.orgnih.govresearchgate.net. Specifically, Sol3 is thought to convert solanapyrone A and this compound into solanapyrone B and solanapyrone E, respectively uniprot.orgnih.gov. This conversion involves the reduction of an aldehyde functionality in solanapyrones A and D to an alcohol nih.govresearchgate.net. However, the precise role and significance of Sol3 in solanapyrone metabolism remain an area of ongoing investigation, as solanapyrone B has not always been detected in culture filtrates of A. rabiei researchgate.netnih.gov.

Precursor Incorporation Studies and Metabolic Labeling in Biosynthesis Research

Feeding experiments utilizing isotopically labeled precursors, such as acetates and methionine, have been instrumental in establishing the biosynthetic pathway of solanapyrones tandfonline.comoup.com. These studies have confirmed the polyketide origin of solanapyrones, tracing the assembly of the octaketide backbone from acetate units uniprot.orgnih.govtandfonline.comresearchgate.net. Metabolic labeling experiments have provided direct evidence for the incorporation of diene-dienophile precursors in the biosynthesis of solanapyrones, supporting the proposed Diels-Alder reaction mechanism oup.com. The stereochemical outcomes observed in these studies also contributed to understanding the enzymatic control in the cycloaddition step nih.govresearchgate.net.

Transcriptional Regulation of this compound Biosynthesis (e.g., sol4)

The expression of the solanapyrone biosynthesis gene cluster is regulated by a pathway-specific transcription factor (TF) encoded by the sol4 gene researchgate.netasm.orgnih.govresearchgate.net. Sol4 belongs to the fungal-specific Zn(II)2Cys6 zinc cluster TF family and is considered a positive regulator of the entire solanapyrone gene cluster asm.orgresearchgate.netmdpi.com. Deletion of the sol4 gene leads to a complete loss of solanapyrone production, while its overexpression can induce the cluster genes asm.orgnih.govresearchgate.net. Gene expression studies using sol4 deletion and overexpression mutants have helped to define the boundaries of the gene cluster and confirm Sol4's role as a necessary and sufficient factor for inducing solanapyrone biosynthesis asm.orgnih.gov. This transcriptional regulation ensures that solanapyrones are produced under specific conditions, such as during saprobic growth, rather than during parasitic infection researchgate.netresearchgate.net.

Biological Activities and Ecological Significance of Solanapyrone D

Phytotoxic Effects of Solanapyrones on Plant Systems

Solanapyrones, as a class, exhibit significant phytotoxic effects, meaning they are toxic to plants. These compounds can induce various symptoms, including necrosis, chlorosis, and growth inhibition apsnet.orge-gro.orgucl.ac.uknih.govunl.eduresearchgate.net. Solanapyrone A, for instance, has been documented to cause shriveled, brown, and corky leaflets, as well as flame-shaped chlorotic zones on chickpea shoots acs.org. Prolonged exposure to solanapyrone A can lead to bleaching of chickpea stems acs.org. These phytotoxic properties suggest a role for solanapyrones in plant-pathogen interactions and potentially in inter-species competition within their ecological environments researchgate.netapsnet.orgresearchgate.netresearchgate.net.

Impact on Specific Plant Species and Pathogen Interactions

Solanapyrones, including solanapyrone D, have been studied for their impact on various plant species. Solanapyrone A has demonstrated broad-spectrum phytotoxicity, affecting numerous plant species researchgate.netapsnet.org. Studies on chickpea cultivars have shown differential sensitivity to solanapyrone A, with some cultivars being significantly more susceptible than others acs.orgucl.ac.ukresearchgate.netucl.ac.uk. This differential sensitivity suggests that solanapyrones may play a role in host specificity or in the pathogen's ability to colonize different plant genotypes ucl.ac.ukucl.ac.uk. While solanapyrones are produced by plant pathogens like Ascochyta rabiei and Alternaria solani, research indicates that these toxins may not be strictly required for pathogenicity itself, but rather might be involved in other aspects of the fungus's life cycle, such as saprobic growth or competition with other microbes researchgate.netapsnet.orgapsnet.orgresearchgate.netresearchgate.net.

Symptomology and Induced Plant Responses

The phytotoxic effects of solanapyrones manifest in distinct symptoms. These can range from localized necrotic lesions and chlorotic zones to more systemic effects like wilting, loss of turgor, and growth inhibition acs.orge-gro.orgucl.ac.uknih.govresearchgate.net. For example, chickpea shoots treated with solanapyrone A show symptoms mimicking Ascochyta blight, including loss of turgor, shriveling, and the development of flame-shaped chlorotic zones in leaflets acs.orgresearchgate.net. Solanapyrone B also induces symptoms, causing leaflets to become twisted and chlorotic researchgate.net. Plants may exhibit defense responses, such as the enhancement of glutathione content and glutathione-S-transferase (GST) activity, when exposed to solanapyrones, suggesting an attempt to metabolize or detoxify the compounds ucl.ac.ukresearchgate.net. The ability of host plants to metabolize solanapyrones has even been used as an indicator of resistance to fungal diseases apsnet.org.

Antifungal and Antimicrobial Activities of Solanapyrones

Beyond their effects on plants, solanapyrones have demonstrated significant antifungal and antimicrobial activities against a range of microorganisms acs.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netacs.org. This broad spectrum of activity suggests a crucial role for these compounds in microbial competition within their ecological niches researchgate.netresearchgate.netmdpi.com.

Spectrum of Activity against Fungal and Bacterial Competitors

Solanapyrones have shown efficacy against various fungal and bacterial species. Solanapyrone A, for instance, exhibits antifungal properties against saprobic fungi commonly found in chickpea debris, effectively suppressing their growth researchgate.netresearchgate.netresearchgate.net. Solanapyrones J and K have demonstrated antimicrobial activity against Candida albicans and Staphylococcus aureus (Gram-positive bacteria), but not against Escherichia coli (Gram-negative bacteria) researchgate.netmdpi.com. Other solanapyrone analogues have also shown activity against Aspergillus flavus, Fusarium verticillioides, Staphylococcus aureus, and Candida albicans acs.org. Furthermore, solanapyrone N has been noted for suppressing the growth of Botrytis cinerea and Penicillium islandicum researchgate.netmdpi.com.

Antagonistic Role in Microbial Competition

The antimicrobial and antifungal properties of solanapyrones suggest they play an antagonistic role in microbial competition researchgate.netresearchgate.netmdpi.com. Fungi that produce solanapyrones, such as Ascochyta rabiei, can suppress the growth of competing saprobic fungi in their environment researchgate.netresearchgate.netresearchgate.net. Solanapyrone A has been detected in inhibitory zones in confrontation assays, providing direct evidence of its antifungal activity against potential competitors researchgate.netresearchgate.net. This ability to inhibit other microbes likely contributes to the survival and ecological success of the producing fungi, particularly during their saprobic growth stages when they encounter diverse microbial communities in decaying plant material researchgate.netapsnet.orgresearchgate.netmdpi.com.

Cytotoxic Activities of this compound in In Vitro Cellular Models

While the primary focus has often been on phytotoxicity and antimicrobial effects, some studies have explored the cytotoxic activities of solanapyrones, including this compound, in in vitro cellular models. Solanapyrone A has been reported to bind specifically to X-family DNA polymerases in vitro, which are involved in DNA repair and cell cycle control mdpi.com. This interaction with fundamental cellular processes suggests a potential for cytotoxicity. Although specific data for this compound's cytotoxicity in various cell lines is less extensively detailed in the provided search results compared to solanapyrone A, the general class of solanapyrones has shown activity against certain cell lines acs.orgresearchgate.net. For example, solanapyrone A has shown toxicity to tumor cell lines, with IC50 values reported in the range of 31.1 to 45.4 μg/ml against HCT116, A549, MCF7, and PC3 cell lines researchgate.net. Other studies on related compounds have indicated cytotoxicity against human fibroblasts and cancer cell lines nih.govnih.govacs.org. The specific cytotoxic mechanisms and spectrum of activity for this compound in in vitro cellular models warrant further investigation, building upon the known interactions of solanapyrones with cellular machinery like DNA polymerases.

Assessment in Specific Cell Lines and IC50 Determinations

Directly reported in vitro cytotoxicity data, specifically IC50 values, for this compound against various cell lines are limited in the provided literature. However, its diastereomer, solanapyrone A, has demonstrated activity against the P388 cell line, with reported IC50 values of 3.1 and 1.1 μg/mL. acs.org Solanapyrone A has also been identified as an inhibitor of DNA polymerases β and λ, which are involved in DNA repair and cell cycle control. mdpi.comnih.gov this compound is formed alongside solanapyrone A from the precursor prosolanapyrone II via a Diels-Alder reaction catalyzed by solanapyrone synthase (SPS), typically in a ratio of approximately 7:1 (solanapyrone A to this compound). nih.gov While specific studies detailing this compound's independent cellular effects are scarce, its structural similarity to solanapyrone A suggests potential, albeit possibly different, biological interactions.

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| Solanapyrone A | P388 | 3.1 | acs.org |

| Solanapyrone A | P388 | 1.1 | acs.org |

| This compound | Data not available | Data not available | - |

Ecological Role of Solanapyrones in Fungal Life Cycles and Niche Adaptation

Solanapyrones are recognized for their significant ecological roles within fungal life cycles, particularly in niche adaptation and inter-organismal interactions. These secondary metabolites are produced by fungi that inhabit diverse ecological niches, including plant pathogens like Ascochyta rabiei and Alternaria solani. mdpi.comnih.govasm.org Their presence suggests a function beyond mere metabolic byproducts, contributing to the fungus's survival and competitive advantage in its environment. mdpi.com Research indicates that solanapyrones, especially solanapyrone A, possess antifungal properties, enabling fungi to suppress the growth of competing saprobic microorganisms found in environments such as decaying plant matter. mdpi.comusda.govresearchgate.netresearchgate.netnih.govslu.se This suggests a role in resource acquisition and territorial defense within complex microbial communities.

Role in Saprobic Growth vs. Parasitic Phases

The production of solanapyrones, particularly solanapyrone A, is strongly associated with the saprobic growth phase of fungi rather than their parasitic interactions with host plants. Studies on Ascochyta rabiei have demonstrated that solanapyrone biosynthesis genes are highly expressed during growth on dead organic matter (saprobic growth) but show only basal expression during infection of living host tissues (parasitic growth). usda.govresearchgate.netnih.govresearchgate.net This differential expression pattern indicates that solanapyrones are primarily activated when the fungus engages in decomposition and survival on non-living substrates. researchgate.net The production of solanapyrone A is specifically linked to the development of asexual fruiting bodies during saprobic growth, suggesting a role in facilitating the fungus's persistence and propagation in its environment, especially during overwintering periods. usda.govresearchgate.netnih.gov

| Fungal Species | Growth Phase | Solanapyrone Production | Key Genes Expression (sol1, sol4, sol5) | Ecological Role Implied | Citation |

| Ascochyta rabiei | Parasitic | Low/Basal | Low | Not for pathogenicity | usda.govresearchgate.net |

| Ascochyta rabiei | Saprobic | High | High | Competition with saprobes, survival, fruiting body development | usda.govresearchgate.netnih.govresearchgate.net |

Contribution to Fungal Virulence (or lack thereof)

Contrary to initial assumptions that solanapyrones might function as virulence factors, current research indicates they are not essential for pathogenicity in fungi such as Ascochyta rabiei and Alternaria solani. nih.govapsnet.orgfrontiersin.orgapsnet.org Experiments involving the deletion of genes critical for solanapyrone biosynthesis, such as the Diels-Alderase gene sol5, resulted in mutants that were equally virulent on host plants as their wild-type counterparts. apsnet.orgapsnet.org This suggests that while solanapyrones exhibit phytotoxicity, their absence does not impair the fungus's ability to cause disease. mdpi.comapsnet.orgapsnet.org Instead, the ecological significance of solanapyrones appears to lie more in their role in inter-fungal competition. usda.govresearchgate.netresearchgate.netnih.gov The observed antifungal activity of solanapyrone A against competing saprobic fungi supports this hypothesis, positioning solanapyrones as crucial for survival and competitive advantage in ecological niches outside of direct host parasitism. usda.govresearchgate.netresearchgate.netnih.gov

| Fungal Species | Mutant Type | Virulence Compared to Wild-Type | Proposed Ecological Role | Citation |

| Ascochyta rabiei | Solanapyrone-minus (e.g., Δsol5) | Equal | Competition with saprobic fungi, survival in debris | researchgate.netapsnet.orgapsnet.org |

| Alternaria solani | Solanapyrone-minus (e.g., Δsol5) | Equal | Competition with saprobic fungi, survival in debris | apsnet.orgapsnet.org |

List of Mentioned Solanapyrone Compounds:

Solanapyrone A

Solanapyrone B

Solanapyrone C

this compound

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone N

Structure-activity Relationship Sar Studies of Solanapyrone D Analogues

Correlating Stereochemistry with Biological Activity

The stereochemistry of the dehydrodecalin core is a critical aspect of solanapyrone structure and biosynthesis, directly influencing the identity of the resulting compounds. The formation of the decalin moiety in solanapyrones is believed to occur via intramolecular Diels-Alder (DA) reactions. nih.govtandfonline.comacs.orgnih.govresearchgate.netrsc.orgprinceton.eduresearchgate.netpsu.eduacs.org This cycloaddition can be catalyzed by enzymes like solanapyrone synthase (SPS) or occur non-enzymatically.

The stereochemical outcome of this DA reaction dictates whether a cis-fused (e.g., solanapyrone A) or trans-fused (e.g., solanapyrone D) decalin system is formed. nih.govtandfonline.comnih.govpsu.edu Non-enzymatic cyclization of the precursor prosolanapyrone III tends to favor the trans-decalin system, leading to this compound. nih.govtandfonline.comnih.govpsu.edu Conversely, enzymatic cyclization, particularly in the presence of Alternaria solani cell extracts or purified solanapyrone synthase, often exhibits an exo-preference, yielding the cis-decalin system characteristic of solanapyrone A. nih.govtandfonline.comnih.govpsu.edu Both solanapyrone A and D have been isolated as optically active compounds, indicating that their biosynthesis results in specific enantiomers. tandfonline.comprinceton.edu

The importance of stereochemistry in biological activity is a well-established principle in medicinal chemistry and natural product research. researchgate.net While specific comparative biological data for different stereoisomers of this compound analogues are not detailed in the provided literature, it is known that for other decalin-containing natural products, the stereochemistry of the decalin moiety can significantly affect biological activities. nih.gov Therefore, the trans-stereochemistry of this compound’s decalin system is a key structural feature that likely influences its specific biological interactions and potency. Total synthesis efforts have also focused on achieving precise stereochemical control, such as the organocatalytic asymmetric synthesis of (−)-solanapyrone D, highlighting the importance of its specific stereochemical configuration. researchgate.netacs.orgsemanticscholar.orgnih.govmdpi.com

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling play a vital role in elucidating SAR by providing insights into molecular interactions, reaction mechanisms, and the quantitative relationships between structure and activity. In the context of solanapyrones, computational studies have been instrumental in understanding their biosynthesis. For instance, docking simulations and molecular dynamics have been employed to model the binding of substrates to enzymes like solanapyrone synthase (SPS) and iridoid synthase (ISY), helping to explain the stereoselective nature of the cycloaddition reactions that form the decalin core. researchgate.net Density functional theory (DFT) calculations have also contributed to clarifying the enzymatic mechanisms involved. researchgate.net

Beyond understanding biosynthesis, computational tools are widely used in SAR analysis for drug discovery and natural product optimization. Techniques such as molecular docking allow researchers to predict how a molecule (ligand) binds to a biological target (protein), identifying key interaction points and guiding the design of new analogues. vcu.eduresearchgate.netnih.govmdpi.com Molecular dynamics simulations can further reveal the dynamic nature of these interactions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to establish mathematical models that correlate specific structural features of a series of compounds with their observed biological activity. vcu.eduresearchgate.netnih.govresearchgate.netnih.gov These computational approaches are crucial for identifying structural determinants of potency and selectivity, thereby guiding the rational design of novel this compound analogues with potentially improved biological profiles or altered modes of action. nih.govacs.orgrug.nl

Compounds Mentioned

Solanapyrone A

Solanapyrone B

Solanapyrone C

this compound

Solanapyrone E

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone O

Prosolanapyrone I

Prosolanapyrone II

Prosolanapyrone III

Desmethylprosolanapyrone I

UCS1025A

Salvinorin A

Future Directions and Emerging Research Avenues for Solanapyrone D Research

Exploration of Novel Biological Activities of Solanapyrone D

Current research has primarily identified solanapyrone A as a phytotoxin with potential inhibitory effects on DNA polymerases nih.gov. However, the broader biological spectrum of this compound remains largely uncharacterized. Future research should focus on comprehensive screening of this compound against a diverse range of biological targets and cellular models. This includes investigating its potential as an antimicrobial agent against various bacterial and fungal pathogens, its cytotoxic effects on different cancer cell lines, and its interactions with host plant defense mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis of this compound analogs, could further elucidate which structural features are critical for specific biological activities, paving the way for the design of more potent and selective compounds rsc.org.

Application of this compound as a Probe for Biological Pathway Elucidation

The unique biosynthesis of this compound, particularly the involvement of the Sol5 enzyme (solanapyrone synthase) in catalyzing both an oxidation and an intramolecular Diels-Alder reaction nih.govnih.gov, makes it an excellent candidate for use as a chemical probe. Sol5 is recognized as a potential Diels-Alderase, a rare class of enzymes involved in natural product biosynthesis acs.orgresearchgate.netresearchgate.net. By studying how this compound and its biosynthetic precursors interact with cellular components, researchers can gain insights into the mechanisms of Diels-Alderase enzymes, polyketide synthesis, and the metabolic pathways they influence. Developing labeled versions of this compound could allow for tracking its cellular localization and interactions, thereby illuminating specific biological pathways and enzyme functions.

Advanced Biotechnological Approaches for Sustainable Solanapyrone Production

The current production of this compound relies on fungal fermentation, which can be limited by yield and scalability. Advanced biotechnological approaches are crucial for developing sustainable and efficient production methods. This includes:

Metabolic Engineering of Fungal Strains: Optimizing the solanapyrone biosynthesis gene cluster (sol genes) in producing fungi like Alternaria solani or Ascochyta rabiei through genetic manipulation could enhance yields nih.govoup.com. This might involve overexpressing key enzymes like Sol1 (polyketide synthase) and Sol5 (solanapyrone synthase) or modulating regulatory genes like Sol4 nih.gov.

Heterologous Expression: Expressing the solanapyrone biosynthetic pathway in more amenable host organisms, such as Aspergillus oryzae or Pichia pastoris, has already shown promise for producing intermediates and related compounds nih.govresearchgate.net. Further optimization of heterologous expression systems could lead to scalable production of this compound.

Synthetic Biology Approaches: Designing and constructing novel biosynthetic pathways in engineered microbes could offer a highly controlled and sustainable method for this compound production, potentially bypassing some of the limitations of natural producers.

Systems Biology and Omics-Based Studies of this compound Interaction with Organisms

Understanding the complex interplay between this compound and its biological environment requires a systems biology approach, integrating various "omics" data.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to this compound exposure in target organisms (e.g., plants, bacteria) can reveal its molecular targets and pathways of action. For instance, studying the transcriptional response of plants to this compound could identify defense-related genes or signaling pathways that are activated or suppressed.

Metabolomics: Comprehensive analysis of the metabolome of organisms exposed to this compound can uncover downstream metabolic alterations, providing a holistic view of its impact on cellular physiology. This could help identify endogenous metabolites that are modulated by this compound, offering clues to its mechanism of action.

Genomics and Pathway Analysis: Integrating genomic data with pathway information can help identify host genes or pathways that are particularly sensitive or responsive to this compound. This is especially relevant for understanding its phytotoxicity and potential ecological roles.

By pursuing these research avenues, the scientific community can significantly expand the knowledge base surrounding this compound, potentially uncovering new therapeutic agents, valuable biochemical tools, and sustainable production strategies.

Q & A

Q. What biosynthetic pathways are involved in solanapyrone D production, and how are they experimentally validated?

this compound biosynthesis in Alternaria solani and Ascochyta rabiei involves a [4+2] cycloaddition reaction converting prosolanapyrone II into the final toxin. Gene clusters (e.g., sol4 and sol5) are critical: sol5 encodes solanapyrone synthase, while sol4 regulates biosynthesis. Knockout mutants (sol4Δ/sol5Δ) abolish toxin production, confirmed via HPLC and precursor accumulation assays. These genetic approaches, combined with homologous gene cluster comparisons, validate the pathway .

Q. What analytical techniques are used to structurally characterize this compound?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) for carbon skeleton determination, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical analysis. Synthetic approaches, such as domino Michael reactions and vinylogous aldol reactions, further corroborate structural features .

Q. How is this compound’s role in plant pathology assessed experimentally?

Pathogenicity assays involve inoculating chickpea seedlings with wild-type and toxin-deficient fungal strains. Disease progression metrics (lesion size, sporulation) are compared. Despite in vitro toxicity to chickpea tissues, sol4Δ/sol5Δ mutants show unchanged virulence, suggesting this compound is dispensable for infection under tested conditions .

Advanced Research Questions

Q. How do kinetic studies resolve this compound’s mechanism of enzyme inhibition?

Competitive inhibition is determined via kinetic assays measuring DNA polymerase activity in the presence of solanapyrone analogs. For example, solanapyrone A (structurally similar to D) competes with ssDNA for binding to the 8-kDa domain of DNA polymerase β, validated via gel mobility shift assays and Ki calculations. This method distinguishes competitive vs. noncompetitive inhibition modes .

Q. What experimental strategies address contradictions between in vitro toxicity and in planta pathogenicity data?

Comparative metabolomics of wild-type and mutant strains identifies toxin precursors (e.g., prosolanapyrone II) and environmental triggers (e.g., host redox state) that may activate latent toxicity. Dual RNA-seq during infection can reveal host-pathogen interactions masking this compound’s role .

Q. How are solanapyrone biosynthesis gene clusters functionally annotated?

Homology-based cloning (using Alternaria solani sequences) identifies putative sol genes in Ascochyta rabiei. CRISPR-Cas9-mediated knockout, followed by LC-MS toxin profiling, confirms gene function. Complementation assays (reintroducing sol4/sol5 into mutants) restore biosynthesis, validating regulatory roles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

OSHA-compliant practices include using fume hoods for synthesis, PPE (nitrile gloves, safety goggles), and avoiding aerosolization. Acute toxicity (oral LD50 > 300 mg/kg) mandates spill containment with inert absorbents. Waste disposal follows EPA guidelines for phytotoxic compounds .

Methodological Considerations

- Experimental Reproducibility : Detailed protocols for fungal culturing (e.g., PDA media, 22°C), toxin extraction (ethyl acetate partitioning), and HPLC conditions (C18 column, UV detection at 254 nm) must be included in supplementary materials to enable replication .

- Data Contradiction Analysis : Use mutant complementation studies and multi-omics integration (transcriptomics/metabolomics) to reconcile discrepancies between genetic knockout effects and phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。